molecular formula C10H11FO2 B7998065 3-Fluorophenethyl acetate

3-Fluorophenethyl acetate

Cat. No.: B7998065
M. Wt: 182.19 g/mol
InChI Key: YJIPYUABFDLOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenethyl acetate is an ester derivative of 3-fluorophenethyl alcohol, where the hydroxyl (-OH) group is replaced by an acetyloxy (-OAc) moiety. Its molecular formula is C₁₀H₁₁FO₂, with a calculated molecular weight of 182.19 g/mol. The compound features a fluorinated phenyl ring attached to an ethyl chain terminated by an acetate group.

The reaction typically employs acetic anhydride or acetyl chloride under acidic or basic conditions.

Properties

IUPAC Name

2-(3-fluorophenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIPYUABFDLOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorophenethyl acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-fluorophenethyl acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 3-fluorophenethyl alcohol, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Fluorophenylacetic acid.

    Reduction: 3-Fluorophenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3-Fluorophenethyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its fluorinated structure enhances the biological activity and stability of the resulting compounds, making it valuable in pharmaceutical development.

Table 1: Key Reactions Involving 3-Fluorophenethyl Acetate

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce functional groups in organic synthesis.
Coupling ReactionsFacilitates the formation of complex molecules.
FluorinationEnhances the properties of target molecules.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its unique properties. It can modify the pharmacokinetics and pharmacodynamics of drugs, leading to improved efficacy.

Case Study: Antimicrobial Properties

A study explored the antimicrobial efficacy of fluorinated phenethyl derivatives, including 3-fluorophenethyl acetate. The results indicated that these derivatives exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting potential applications in developing new antibiotics or antifungal agents .

Agrochemical Applications

In agrochemistry, 3-fluorophenethyl acetate is utilized as a building block for synthesizing herbicides and pesticides. The incorporation of fluorine into agrochemical structures often improves their potency and selectivity.

Table 2: Agrochemical Compounds Derived from 3-Fluorophenethyl Acetate

Compound NameApplicationReference
Fluorinated Herbicide ABroad-spectrum herbicide
Insecticide BTargeted pest control

Materials Science

In materials science, 3-fluorophenethyl acetate is explored for its potential use in developing advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Study: Polymer Additives

Research has shown that incorporating 3-fluorophenethyl acetate into polymer matrices can significantly improve their mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials .

Mechanism of Action

The mechanism by which 3-fluorophenethyl acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act on specific enzymes or receptors, altering their activity and leading to various physiological responses. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-fluorophenethyl acetate with structurally related fluorinated esters and acetates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Primary Applications
3-Fluorophenethyl acetate C₁₀H₁₁FO₂ 182.19 3-fluoro-phenyl, ethyl acetate Polar aprotic solvents Research/Pharmaceutical intermediates
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.12 Trifluoroacetyl, phenyl Lab solvents (ethyl acetate) Lab reagent
3-Fluorophenylacetone C₉H₉FO 152.17 3-fluoro-phenyl, ketone Chloroform, ethyl acetate Synthetic intermediate
Ethyl 2-[2,4-difluoro-...]acetate (II(a), ) C₁₉H₁₈F₂NO₃ ~355.35 Difluoro, benzylamino, ethyl acetate Likely moderate polarity Patent-based pharmaceuticals
Methyl 3-fluorophenylacetate C₉H₉FO₂ 168.17 3-fluoro-phenyl, methyl acetate Similar to phenylacetone Chemical synthesis

Key Research Findings

Substituent Effects on Reactivity :

  • The position of fluorine on the phenyl ring (e.g., 3- vs. 2- or 4-) influences electronic properties. For instance, 3-fluorophenyl derivatives exhibit distinct dipole moments compared to isomers, affecting solubility and interaction with biological targets .
  • Ester Group Variations : Ethyl and isopropyl esters (e.g., , II(e)) show enhanced lipophilicity compared to methyl esters, impacting membrane permeability in drug design .

Synthetic Utility :

  • Compounds like 3-fluorophenethyl acetate are critical in multi-step syntheses. For example, fluorinated acetates are coupled with amines or heterocycles (e.g., oxadiazoles in ) to create bioactive molecules .
  • Patent compounds () highlight the use of fluorinated acetates in kinase inhibitors or anti-inflammatory agents, leveraging fluorine’s electronegativity to enhance binding affinity .

Safety and Handling :

  • Fluorinated acetates, including phenyl trifluoroacetate, are classified as hazardous (e.g., "4-3-III" hazard code for 3-fluorophenethyl alcohol in ). Proper ventilation and PPE are recommended during handling .

Biological Activity

3-Fluorophenethyl acetate is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

3-Fluorophenethyl acetate has the molecular formula C₉H₁₁F O₂ and a molecular weight of 170.19 g/mol. The presence of the fluorine atom in its structure can enhance its lipophilicity and binding affinity to biological targets, which may contribute to its biological activity.

The biological activity of 3-fluorophenethyl acetate is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The fluorine atom can influence the compound's conformation and reactivity, potentially leading to altered enzyme kinetics or receptor binding profiles. This makes it a valuable candidate for drug discovery, particularly in the development of therapeutics targeting various diseases.

Pharmacological Properties

Research indicates that 3-fluorophenethyl acetate may exhibit several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound could possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, which warrants further investigation into 3-fluorophenethyl acetate's potential as a pain reliever.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus influencing physiological responses.

Case Studies and Experimental Data

  • Enzyme Interaction Studies : A study highlighted that 3-fluorophenethyl acetate interacts with various enzymes, potentially modulating their activity. For example, it has been shown to affect acetylcholinesterase activity, a key enzyme in neurotransmitter regulation .
  • In Vitro Studies : In vitro experiments have demonstrated that 3-fluorophenethyl acetate can inhibit the growth of certain bacterial strains, suggesting antimicrobial properties. Further testing is required to elucidate the specific mechanisms involved .
  • Pharmacokinetics : Research on the pharmacokinetic profile of 3-fluorophenethyl acetate indicates favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReferences
3-Fluorophenethyl AcetateC₉H₁₁F O₂Anti-inflammatory, analgesic, ,
3-Chloro-5-fluorophenethyl AcetateC₁₀H₁₀ClF O₂Antimicrobial
Phenethyl AcetateC₉H₁₁O₂Mild analgesic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.